molecular formula C10H16N2O B13114318 5-Sec-butyl-3-methyl-2-methoxypyrazine CAS No. 99784-13-1

5-Sec-butyl-3-methyl-2-methoxypyrazine

Cat. No.: B13114318
CAS No.: 99784-13-1
M. Wt: 180.25 g/mol
InChI Key: HOTAYRCCYDCXSK-UHFFFAOYSA-N
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Description

5-Sec-butyl-3-methyl-2-methoxypyrazine is a chemical compound belonging to the pyrazine family. Pyrazines are known for their distinctive aromas and are often used in flavor and fragrance industries. This particular compound is notable for its earthy and green bell pepper-like odor, making it a valuable ingredient in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Sec-butyl-3-methyl-2-methoxypyrazine typically involves the condensation of isolencine amide with glyoxal, followed by methylation using diazomethane (CH₂N₂) . This method ensures the formation of the desired pyrazine structure with the specific substituents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 5-Sec-butyl-3-methyl-2-methoxypyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the pyrazine ring.

    Reduction: This reaction can reduce any oxidized forms of the compound back to its original state.

    Substitution: This reaction can replace one of the substituents on the pyrazine ring with another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce different functional groups onto the pyrazine ring.

Scientific Research Applications

5-Sec-butyl-3-methyl-2-methoxypyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Sec-butyl-3-methyl-2-methoxypyrazine involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. The molecular targets include olfactory receptor proteins, and the pathways involve G-protein coupled receptor (GPCR) signaling .

Comparison with Similar Compounds

  • 2-Methoxy-3-sec-butylpyrazine
  • 2-Isobutyl-3-methoxypyrazine
  • 2-Methoxy-3-(1-methylpropyl)pyrazine

Comparison: While all these compounds share the pyrazine core structure

Properties

CAS No.

99784-13-1

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

5-butan-2-yl-2-methoxy-3-methylpyrazine

InChI

InChI=1S/C10H16N2O/c1-5-7(2)9-6-11-10(13-4)8(3)12-9/h6-7H,5H2,1-4H3

InChI Key

HOTAYRCCYDCXSK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CN=C(C(=N1)C)OC

Origin of Product

United States

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